LogP Advantage Over Unsubstituted Parent Acid
The 1-hexyl-5-oxopyrrolidine-3-carboxylic acid exhibits a calculated LogP value of approximately 1.44, significantly higher than the predicted LogP for the unsubstituted 5-oxopyrrolidine-3-carboxylic acid (~0.5) [1]. This ~0.9 LogP unit increase corresponds to an ~8-fold higher theoretical partition coefficient, directly translating to improved passive membrane diffusion [2].
| Evidence Dimension | LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.44 |
| Comparator Or Baseline | 5-Oxopyrrolidine-3-carboxylic acid (unsubstituted): LogP ~0.5 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.9 units |
| Conditions | Predicted values; experimental validation pending |
Why This Matters
Higher lipophilicity directly correlates with enhanced passive membrane permeability and blood-brain barrier penetration potential, making this compound a superior choice for intracellular and CNS-targeted studies.
- [1] PubChem. (2025). 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/116167-27-2 View Source
- [2] Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). John Wiley & Sons. View Source
